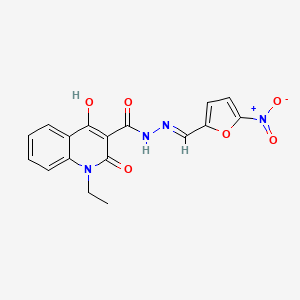
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of 3-quinolinecarboxylic acid with ethylamine to form the 1-ethyl derivative. This intermediate is then subjected to a series of reactions, including oxidation and condensation, to introduce the 4-hydroxy and 2-oxo groups. The final step involves the reaction with ((5-nitro-2-furanyl)methylene)hydrazine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can produce amino derivatives .
科学的研究の応用
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group and quinoline structure play crucial roles in its activity, allowing it to bind to target molecules and exert its effects .
類似化合物との比較
Similar Compounds
Quinolinecarboxylic acids: Compounds with similar quinoline structures but different functional groups.
Hydrazides: Compounds with hydrazide groups but different core structures.
Nitrofurans: Compounds with nitrofuran groups but different overall structures
Uniqueness
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of a quinoline core, hydrazide linkage, and nitrofuran group.
特性
CAS番号 |
74693-63-3 |
|---|---|
分子式 |
C17H14N4O6 |
分子量 |
370.3 g/mol |
IUPAC名 |
1-ethyl-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O6/c1-2-20-12-6-4-3-5-11(12)15(22)14(17(20)24)16(23)19-18-9-10-7-8-13(27-10)21(25)26/h3-9,22H,2H2,1H3,(H,19,23)/b18-9+ |
InChIキー |
LIMGEZQBFZTQFW-GIJQJNRQSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-])O |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


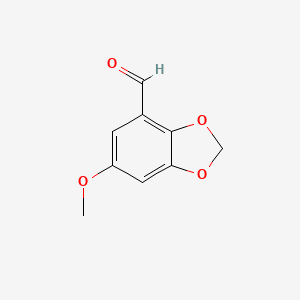
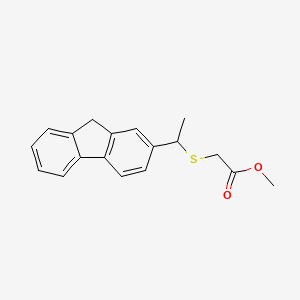

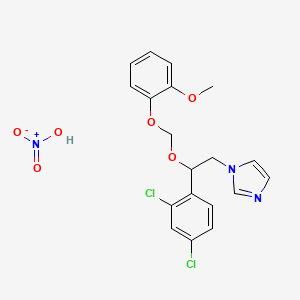
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
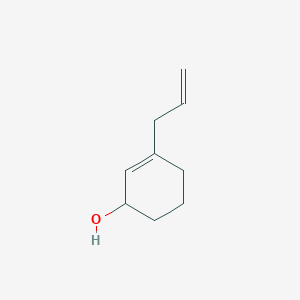
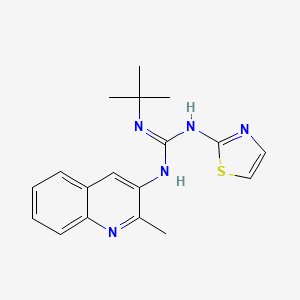
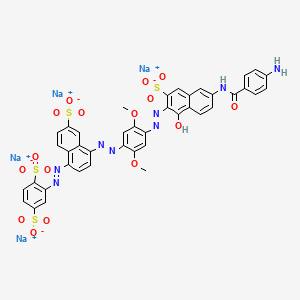
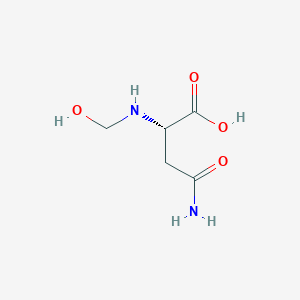
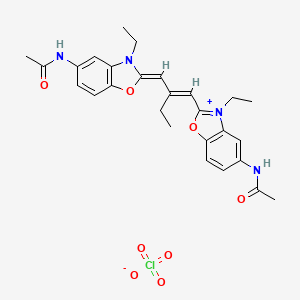
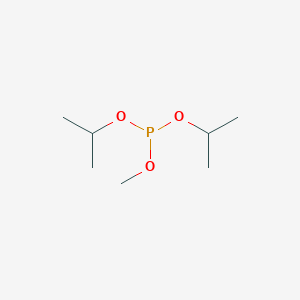
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
